1-(异喹啉-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

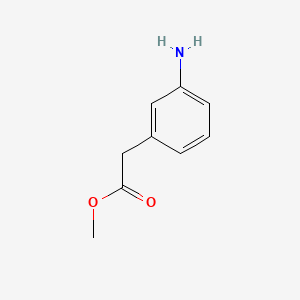

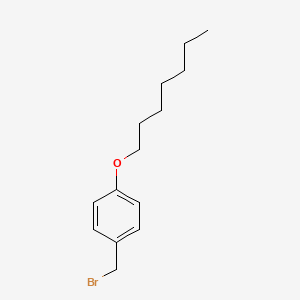

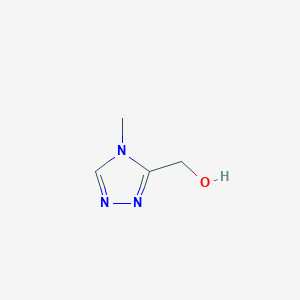

1-(Isoquinolin-4-YL)ethanone, also known as isoquinolin-4-yl-ethanone, is a heterocyclic organic compound that is commonly used as a building block in organic synthesis. It has a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol .

Molecular Structure Analysis

The InChI code for 1-(Isoquinolin-4-YL)ethanone is 1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 . The canonical SMILES representation is CC(=O)C1=CN=CC2=CC=CC=C21 . These codes provide a textual representation of the molecule’s structure.

Physical And Chemical Properties Analysis

1-(Isoquinolin-4-YL)ethanone has a molecular weight of 171.19 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 30 Ų .

科学研究应用

Synthesis of Atropisomeric QUINOL Derivatives

1-(Isoquinolin-4-YL)ethanone: serves as a precursor in the synthesis of atropisomeric QUINOL derivatives . These derivatives are crucial for developing chiral ligands and catalysts in asymmetric catalysis, which is a significant area of research for creating enantiomerically pure pharmaceuticals and chemicals.

Development of Axially Chiral Lewis Base Catalysts

The compound is used in the preparation of axially chiral Lewis base catalysts . These catalysts are essential for various chemical reactions, including those that produce compounds with specific chirality, a key attribute in many drugs.

Controlled Polymerization of Cyclic Esters

In polymer science, 1-(Isoquinolin-4-YL)ethanone -derived QUINOL functions as a reliable N–O chelating ligand. It is used in the controlled polymerization of cyclic esters, which is a process to create biodegradable polymers .

Organic Dye Synthesis for Confocal Fluorescence Microscopy

The compound has been utilized to synthesize organic dyes derived from QUINOL. These dyes show potential as vesicle stains in confocal fluorescence microscopy imaging, aiding in biological and medical research .

Ligand Synthesis for Asymmetric Catalysis

1-(Isoquinolin-4-YL)ethanone: is a building block for iconic ligands like QUINAP, which are used in asymmetric catalysis. This application is vital for the production of various asymmetric molecules in pharmaceuticals .

Material Science and Functional Materials Development

The compound’s derivatives are integral in material science for the development of functional materials. These materials have applications in electronics, photonics, and as components in advanced technological devices .

Chemical Synthesis and Industrial Applications

In chemical synthesis, 1-(Isoquinolin-4-YL)ethanone is used to create intermediates that are pivotal for industrial applications. Its role in streamlining synthetic pathways reduces production costs and improves efficiency .

Novel Building Blocks for Research

Lastly, 1-(Isoquinolin-4-YL)ethanone is offered as a novel building block for research purposes. Its versatility allows for the exploration of new chemical reactions and the discovery of potential applications in various scientific fields .

属性

IUPAC Name |

1-isoquinolin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJRDBSCZSXFNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530147 |

Source

|

| Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoquinolin-4-YL)ethanone | |

CAS RN |

40570-74-9 |

Source

|

| Record name | 1-(4-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)

![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)